CBZ-valaciclovir
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Overview
Description
Preparation Methods
The preparation of high-purity CBZ-valaciclovir involves several steps. One method includes suspending acyclovir in N,N-dimethylformamide, adding CBZ-L-valine and 4-dimethylamino pyridine to obtain a turbid liquid, cooling the mixture, and then adding dicyclohexylcarbodiimide. The reaction is maintained at a specific temperature range, followed by filtration, concentration, and recrystallization to obtain the final product . Another method involves dissolving CBZ-L-valine in a solvent, adding ethyl chloroformate, and then mixing with acyclovir under controlled conditions to yield high-purity this compound .
Chemical Reactions Analysis
CBZ-valaciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Scientific Research Applications
CBZ-valaciclovir has several scientific research applications:
Mechanism of Action
CBZ-valaciclovir acts as a prodrug, which means it is converted into its active form, aciclovir, in the body. Aciclovir is a nucleoside analog that inhibits viral DNA polymerase, preventing the replication of viral DNA. This action is facilitated by the phosphorylation of aciclovir by viral thymidine kinase, followed by further phosphorylation by cellular enzymes to form aciclovir triphosphate . The triphosphate form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis .
Comparison with Similar Compounds
CBZ-valaciclovir is similar to other antiviral compounds such as:
Valaciclovir: A prodrug of aciclovir, used to treat herpes infections.
Acyclovir: A nucleoside analog used to treat herpes simplex and varicella-zoster viruses.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
This compound is unique due to its specific chemical structure, which includes a benzyloxycarbonyl group, making it a valuable intermediate in the synthesis of valaciclovir and other antiviral agents .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUAJRZJTUOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124832-31-1 |
Source
|
Record name | L-Valine, N-[(phenylmethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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